molecular formula C12H19N B181004 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine CAS No. 869942-00-7

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine

Cat. No.: B181004
CAS No.: 869942-00-7
M. Wt: 177.29 g/mol
InChI Key: DOWFOZSZFFZDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[(4-methylphenyl)methyl]propan-1-amine (CAS 869942-00-7) is a tertiary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.286 g/mol. Its structure features a branched aliphatic chain (2-methylpropan-1-amine) linked to a 4-methylbenzyl group. Key physicochemical properties include a density of 0.898 g/cm³, a boiling point of 248.1°C, and a flash point of 97.8°C .

Properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWFOZSZFFZDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405886
Record name 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-00-7
Record name 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimization of Reaction Conditions

  • Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. Ethyl acetate and toluene are alternatives for large-scale synthesis due to lower toxicity.

  • Temperature Control : Reactions conducted at 60–80°C minimize side products like dialkylated amines. Excessive temperatures (>100°C) promote elimination reactions.

  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems, increasing yields to 85%.

Purification and Characterization

Crude products are purified via vacuum distillation (boiling point: 248.1°C) or column chromatography (silica gel, hexane/ethyl acetate 4:1). Nuclear magnetic resonance (NMR) analysis confirms structure:

  • ¹H NMR (CDCl₃) : δ 1.01 (d, 6H, -CH(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 2.45–2.65 (m, 2H, -CH₂-NH-), 3.72 (s, 2H, Ar-CH₂-NH-), 7.12–7.25 (m, 4H, aromatic).

  • MS (ESI+) : m/z 178.2 [M+H]⁺.

Reductive Amination of 4-Methylbenzaldehyde with 2-Methylpropan-1-amine

Reductive amination offers a two-step pathway involving condensation of 4-methylbenzaldehyde and 2-methylpropan-1-amine followed by reduction. A patent by WO2015159170A2 details this method using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 93% of the target compound.

Mechanistic Insights

  • Imine Formation : The primary amine reacts with the aldehyde to form an imine intermediate, accelerated by molecular sieves (4Å) to adsorb water.

  • Reduction : NaBH₃CN selectively reduces the imine to the secondary amine without over-reducing aromatic rings. Alternative reductants like hydrogen gas with palladium on carbon (Pd/C) are less efficient (yield: 57%).

Scalability Challenges

  • Byproduct Management : Over-reduction to tertiary amines occurs if stoichiometry deviates (>1.2 equivalents of reductant).

  • Catalyst Recycling : Heterogeneous catalysts (e.g., PtO₂) enable reuse but require rigorous filtration to prevent metal contamination.

Catalytic Coupling Approaches

Palladium-Catalyzed Amination

Aryl halides and amines undergo cross-coupling in the presence of palladium catalysts. For example, 4-methylbenzyl chloride reacts with 2-methylpropan-1-amine using Pd(OAc)₂ and Xantphos ligand, yielding 82% product. Key parameters include:

  • Ligand Design : Bulky phosphine ligands prevent β-hydride elimination.

  • Base Selection : Cs₂CO₃ outperforms K₃PO₄ in deprotonating the amine.

Enzymatic Resolution

Lipase B-catalyzed kinetic resolution of racemic mixtures achieves enantiomeric excess (ee) >99% for (R)- and (S)-isomers. However, enzymatic methods are cost-prohibitive for industrial-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost
Alkylation78–8595–98HighLow
Reductive Amination90–9397–99ModerateMedium
Catalytic Coupling80–8294–96LowHigh
Enzymatic Resolution45–50>99LowVery High

Alkylation remains the most economically viable method, while reductive amination balances yield and purity. Catalytic and enzymatic routes are reserved for high-value applications requiring chiral purity.

Industrial-Scale Considerations

Solvent Recycling

Toluene and methanol are recovered via distillation, reducing waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles like bromine or chloromethane can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(1) PF-04455242 vs. Target Compound

  • Structural Differences : PF-04455242 incorporates a biphenyl sulfonamide moiety and a pyrrolidine group , enhancing KOR binding affinity through hydrophobic and hydrogen-bonding interactions . The target compound lacks these features, likely reducing potency.
  • Pharmacokinetics : PF-04455242 demonstrated oral bioavailability and target engagement in humans , while the target compound’s pharmacokinetic properties remain unstudied .

(2) Phenpromethamine vs. Target Compound

  • Mechanistic Divergence : Phenpromethamine acts as a central nervous system stimulant via adrenergic pathways, contrasting with the KOR antagonism observed in structural analogs like PF-04455242 .

(3) JNJ-67953964 vs. PF-04455242

  • Selectivity : JNJ-67953964 exhibits higher KOR affinity (Ki = 0.2 nM ) and improved metabolic stability compared to PF-04455242, attributed to its spirocyclic scaffold .

Limitations of Early-Generation KOR Antagonists

Compounds like norBNI (norbinaltorphimine) suffer from prolonged receptor blockade (weeks to months) due to slow dissociation kinetics or JNK pathway activation . In contrast, PF-04455242 and JNJ-67953964 have shorter durations of action, making them more suitable for clinical use .

Biological Activity

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine, commonly referred to as a benzylic amine, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which influences its interaction with various biological targets, including neurotransmitter systems and enzymes. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C11H17N
  • Molecular Weight : 165.26 g/mol
  • CAS Number : 1158498-77-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme that degrades key neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Target Receptors

Research indicates that this compound may interact with various receptors:

  • Monoamine Receptors : Modulates synaptic transmission and neuronal signaling.
  • κ-opioid Receptors : Similar compounds have been identified as antagonists at these receptors, suggesting potential applications in pain management.

Biochemical Pathways and Cellular Effects

This compound influences several biochemical pathways:

  • cAMP Signaling Pathway : Activation of this pathway regulates cellular functions such as metabolism and gene transcription.
  • Neurotransmitter Modulation : Enhances cognitive function and locomotor activity in animal models at low doses.

Temporal Effects in Laboratory Settings

Studies have shown that the stability of this compound under laboratory conditions affects its long-term efficacy. While relatively stable initially, degradation over time can lead to diminished biological effects.

Dosage Effects in Animal Models

Research has demonstrated that varying dosages of this compound yield different biological responses:

  • Low Doses : Associated with enhanced cognitive function and increased locomotor activity.
  • High Doses : May lead to adverse effects or toxicity, necessitating careful dosage management in therapeutic applications.

Metabolic Pathways

The metabolism of this compound primarily occurs via cytochrome P450 enzymes in the liver. Key metabolic reactions include:

Reaction TypeMajor Products Formed
OxidationImines or nitriles
ReductionSecondary or tertiary amines
SubstitutionSubstituted benzyl derivatives

These metabolic pathways are crucial for understanding the pharmacokinetics and potential therapeutic applications of the compound.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Cognitive Enhancement Study :
    • Objective : To evaluate the effects on cognitive functions in rodent models.
    • Findings : Low doses significantly improved memory retention and learning ability compared to control groups.
  • Neurotransmitter Interaction Study :
    • Objective : To assess the interaction with monoamine neurotransmitter systems.
    • Findings : The compound effectively inhibited MAO activity, leading to increased levels of serotonin and dopamine in brain tissues .
  • Receptor Binding Study :
    • Objective : To determine binding affinity for various receptors.
    • Findings : Showed notable binding affinity for dopamine receptors, suggesting potential applications in treating mood disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.